molecular formula C20H25NO B14253274 Oxazolidine, 2,2-dimethyl-4-(1-methylethyl)-5,5-diphenyl-, (4S)- CAS No. 189455-43-4

Oxazolidine, 2,2-dimethyl-4-(1-methylethyl)-5,5-diphenyl-, (4S)-

Cat. No.: B14253274
CAS No.: 189455-43-4
M. Wt: 295.4 g/mol
InChI Key: MTLQXPRSRUVVNB-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazolidine, 2,2-dimethyl-4-(1-methylethyl)-5,5-diphenyl-, (4S)- is a chiral oxazolidine derivative. Oxazolidines are a class of heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This specific compound is characterized by its two methyl groups, one isopropyl group, and two phenyl groups attached to the oxazolidine ring. The (4S) designation indicates the stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazolidines typically involves the reaction of amino alcohols with aldehydes or ketones. For this specific compound, the synthesis might involve the following steps:

    Formation of the oxazolidine ring: This can be achieved by reacting an amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of substituents: The methyl, isopropyl, and phenyl groups can be introduced through various organic reactions such as alkylation or Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of oxazolidines often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxazolidines can undergo various chemical reactions, including:

    Oxidation: Oxazolidines can be oxidized to form oxazolidinones.

    Reduction: Reduction of oxazolidines can lead to the formation of amino alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions.

Major Products

    Oxidation: Oxazolidinones

    Reduction: Amino alcohols

    Substitution: Various substituted oxazolidines depending on the nucleophile used.

Scientific Research Applications

Oxazolidine, 2,2-dimethyl-4-(1-methylethyl)-5,5-diphenyl-, (4S)- has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the synthesis of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of oxazolidines involves their ability to form stable complexes with various substrates. The nitrogen and oxygen atoms in the oxazolidine ring can coordinate with metal ions or form hydrogen bonds with other molecules. This property makes them useful as chiral auxiliaries in asymmetric synthesis, where they can influence the stereochemistry of the reaction products.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These are oxidized derivatives of oxazolidines and have similar structural features.

    Amino alcohols: These are reduction products of oxazolidines and share some functional groups.

    Other oxazolidines: Various oxazolidine derivatives with different substituents.

Uniqueness

Oxazolidine, 2,2-dimethyl-4-(1-methylethyl)-5,5-diphenyl-, (4S)- is unique due to its specific stereochemistry and the presence of bulky substituents. These features can influence its reactivity and interactions with other molecules, making it valuable in specific applications such as chiral synthesis and pharmaceutical research.

Properties

CAS No.

189455-43-4

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

(4S)-2,2-dimethyl-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidine

InChI

InChI=1S/C20H25NO/c1-15(2)18-20(22-19(3,4)21-18,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,18,21H,1-4H3/t18-/m0/s1

InChI Key

MTLQXPRSRUVVNB-SFHVURJKSA-N

Isomeric SMILES

CC(C)[C@H]1C(OC(N1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)C1C(OC(N1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.